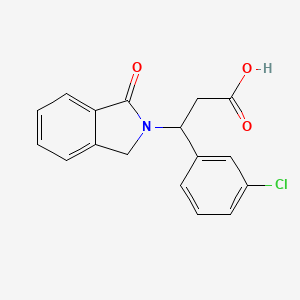

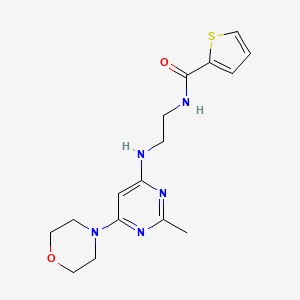

![molecular formula C13H12N4O2S B2504810 N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421459-37-1](/img/structure/B2504810.png)

N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . They are widely used acceptor heterocycles in producing donor-acceptor materials for organic electronics .

Synthesis Analysis

The synthesis of similar compounds often involves substitution reactions followed by subsequent hydrolysis . An improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents has been reported .Molecular Structure Analysis

According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole (isoBTD) has higher values of E LUMO and energy band gap (Eg), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .Chemical Reactions Analysis

Cross-coupling reactions of dibromides have been studied, and the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Physical And Chemical Properties Analysis

The optical and electrochemical properties of similar compounds have been studied. A detailed study showed a red shift of absorption maxima with lower absorptive and luminescent capacity .Wissenschaftliche Forschungsanwendungen

Drug Discovery

1,2,3-Triazoles, including our compound of interest, have become a privileged structure motif in drug discovery. Their unique properties, such as high chemical stability, aromatic character, and hydrogen bonding ability, make them valuable scaffolds for designing novel pharmaceutical agents . Researchers explore the synthesis of 1,2,3-triazoles as potential drug candidates. For instance, anticonvulsant drugs like Rufinamide, cephalosporin antibiotics, anticancer agents, and β-lactam antibiotics contain 1,2,3-triazole cores .

Organic Synthesis

The 1,2,3-triazole scaffold serves as a versatile building block in organic synthesis. Researchers use it to construct complex molecules due to its stability and reactivity. Click chemistry, a popular approach, involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This method enables efficient and modular assembly of diverse compounds .

Polymer Chemistry

1,2,3-Triazoles contribute to polymer science. Researchers incorporate them into polymer backbones or side chains to enhance material properties. These polymers find applications in drug delivery, tissue engineering, and responsive materials. The click chemistry approach facilitates the synthesis of triazole-containing polymers .

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions between molecules. 1,2,3-Triazoles participate in host-guest systems, self-assembly, and molecular recognition. Their ability to form hydrogen bonds and π-π stacking interactions makes them valuable components in supramolecular architectures .

Bioconjugation and Chemical Biology

Researchers use 1,2,3-triazoles for bioconjugation, linking biomolecules (such as proteins, peptides, or nucleic acids) to other entities. The CuAAC reaction allows site-specific modification of biomolecules. Additionally, 1,2,3-triazoles serve as fluorescent probes for imaging biological processes .

Materials Science

1,2,3-Triazoles contribute to materials science, particularly in designing functional materials. Their incorporation into organic semiconductors, luminescent materials, and sensors enhances performance. Researchers explore their use in optoelectronic devices, solar cells, and light-emitting diodes .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c1-8-6-10(19-15-8)4-5-14-13(18)9-2-3-11-12(7-9)17-20-16-11/h2-3,6-7H,4-5H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXSTFGSUUPJOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504729.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2504731.png)

![4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2504734.png)

![N-(3,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2504739.png)

![1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504742.png)

![[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine](/img/structure/B2504745.png)